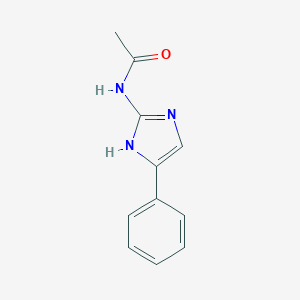

N-(5-phenyl-1H-imidazol-2-yl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(5-phenyl-1H-imidazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)13-11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJRPZJOWONDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587977 | |

| Record name | N-(5-Phenyl-1H-imidazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160041-64-5 | |

| Record name | N-(5-Phenyl-1H-imidazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Structural Modification Strategies for N 5 Phenyl 1h Imidazol 2 Yl Acetamide Analogues

Systematic Substitution Patterns on the Imidazole (B134444) Ring System

The imidazole core is a versatile scaffold that allows for substitutions at its nitrogen and carbon atoms. Modifications to this heterocyclic system can significantly influence the physicochemical and biological characteristics of the resulting analogues.

The N1-position of the imidazole ring is a common site for derivatization, often through alkylation or arylation reactions. Introducing substituents at this position can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.

Synthetic approaches to N1-substituted imidazoles typically involve the reaction of the parent N-(5-phenyl-1H-imidazol-2-yl)acetamide with a suitable electrophile, such as an alkyl halide or an aryl boronic acid, under basic conditions. For instance, the reaction of an imidazole with ethylchloroacetate in the presence of a base like anhydrous potassium carbonate can yield an N1-substituted ester intermediate. This intermediate can then be reacted with various amines to produce a range of N-substituted acetamide (B32628) derivatives nih.gov.

A series of N-substituted imidazole derivatives were synthesized by reacting the imidazole nucleus with ethylchloroacetate to form an imidazole ester, which was then reacted with different amines to yield the desired products nih.gov.

Table 1: Examples of N1-Substituted Imidazole Acetamide Analogues

| Compound ID | N1-Substituent | Resulting Compound | Reference |

|---|---|---|---|

| 1a | Benzyl | N-benzyl-2-(1H-imidazol-1-yl)acetamide | nih.gov |

| 1b | Cyclohexyl | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | nih.gov |

| 1d | Phenyl | 2-(1H-imidazol-1-yl)-N-phenylacetamide | nih.gov |

This table presents examples of N-substituted acetamide derivatives of a general imidazole core, illustrating the types of modifications possible at the N1-position.

Modification at the C4 and C5 positions of the imidazole ring offers another strategy for structural diversification. The introduction of various substituents at these positions can influence the electronic properties and spatial arrangement of the molecule. The synthesis of such analogues often starts from appropriately substituted precursors. For instance, the reaction of benzoin and benzaldehyde in the presence of ammonia (B1221849) can lead to the formation of a 2,4,5-triphenyl-1H-imidazole core, which can be further derivatized researchgate.net.

A study on 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide, a compound with significant substitutions at both C4 and C5 positions, highlights the complexity that can be introduced at these sites nih.gov. While not a direct analogue of this compound, it demonstrates the feasibility of incorporating diverse aryl and heterocyclic moieties at these positions.

The acetamide group at the C2-position is a critical feature of the parent compound and a key point for structural modification. Strategies at this position can involve the alteration of the acetyl group or the entire amide linkage.

One approach is to replace the acetyl group with other acyl moieties. This can be achieved by first synthesizing the 5-phenyl-1H-imidazol-2-amine precursor and then acylating it with different acid chlorides or anhydrides. This allows for the introduction of a wide range of substituents, including those with varying chain lengths, branching, and aromatic character.

Furthermore, the entire acetamide moiety can be replaced with other functional groups, such as sulfonamides or ureas, by reacting the 2-aminoimidazole precursor with corresponding sulfonyl chlorides or isocyanates. These modifications can significantly alter the electronic and hydrogen-bonding properties of the molecule. A study on N-acyl imidazoles highlights their utility as unique electrophiles with tunable reactivity, which can be applied in various chemical biology research areas, including the synthesis of peptide and protein structures nih.gov.

In a related context, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were synthesized, demonstrating modifications of the N-substituted acetamide group at the C2-position of a benzimidazole (B57391) core nih.gov.

Table 2: Examples of Derivatization at the C2-Acetamido Linkage in Related Heterocyclic Systems

| Parent Core | C2-Linkage Modification | Example Substituent (R) | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Benzimidazole | N-Substituted Acetamide | Phenyl | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-phenylacetamide | nih.gov |

| Benzimidazole | N-Substituted Acetamide | 4-Chlorophenyl | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide | nih.gov |

This table illustrates derivatization strategies at the C2-position in related benzimidazole and imidazole systems, providing a basis for potential modifications to this compound.

Structural Diversification of the Phenyl Substituent

The phenyl ring at the C5-position of the imidazole core is another key area for structural modification. Introducing various substituents onto this aromatic ring can modulate the electronic and steric properties of the entire molecule, which can, in turn, affect its interactions with biological targets.

The electronic nature of the phenyl ring can be fine-tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, ethyl), alkoxy (e.g., methoxy), and amino groups increase the electron density of the phenyl ring. The synthesis of analogues with EDGs can be achieved by starting with the appropriately substituted benzaldehyde or benzoin in the initial imidazole ring formation.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the phenyl ring. These groups can be introduced using standard aromatic substitution reactions on a pre-formed this compound or by utilizing a substituted phenyl precursor in the synthesis.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy in medicinal chemistry. Halogens can alter the lipophilicity, metabolic stability, and binding interactions of a molecule. Halogenated analogues can be synthesized via electrophilic aromatic substitution on the phenyl ring of this compound or by using a halogen-substituted phenyl starting material. The synthesis of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides demonstrates the incorporation of a halogenated phenyl ring in a heterocyclic system researchgate.net.

Alkyl Substitutions: Introducing alkyl groups of varying sizes and branching on the phenyl ring can modulate the steric profile and lipophilicity of the molecule. These modifications can be accomplished by employing alkyl-substituted phenyl precursors in the synthesis of the imidazole ring. For example, the synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines involved the use of various substituted anilines, including those with alkyl groups, to generate a library of compounds nih.gov.

Table 3: Examples of Phenyl Ring Modifications in Related Heterocyclic Compounds

| Heterocyclic Core | Phenyl Ring Substituent | Type of Substituent | Reference |

|---|---|---|---|

| Pyrazolyl-thiazole | 4-Chlorophenyl | Halogen (EWG) | nih.gov |

| Pyrazolyl-thiazole | 4-Fluorophenyl | Halogen (EWG) | nih.gov |

| Benzamide | 4-Tolyl | Alkyl (EDG) | mdpi.com |

This table provides examples of how the phenyl ring has been modified in other heterocyclic systems, suggesting potential derivatization strategies for the phenyl group of this compound.

Structural Elaboration of the Acetamide Moiety

The acetamide portion of this compound offers several avenues for structural modification to explore the structure-activity relationship (SAR) and improve drug-like properties.

N-Substitution of the Acetamide Nitrogen

Modification of the acetamide nitrogen by introducing various substituents can significantly impact the compound's biological activity. This strategy, known as N-substitution, can alter the molecule's hydrogen bonding capacity, lipophilicity, and steric bulk, thereby influencing its interaction with biological targets.

N-Alkylation and N-Arylation:

The introduction of alkyl or aryl groups on the acetamide nitrogen can modulate the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation, for instance, can increase lipophilicity, which may enhance membrane permeability. The length and branching of the alkyl chain are critical factors, with studies on similar heterocyclic scaffolds showing that increasing the carbon chain length can sometimes lead to improved biological activity up to a certain point.

N-arylation introduces a larger, more rigid substituent that can engage in additional binding interactions, such as pi-stacking, with the target protein. The electronic nature of the substituents on the aryl ring (electron-donating or electron-withdrawing) can further fine-tune the molecule's properties.

| Modification Strategy | Rationale | Potential Impact on Properties |

| N-Alkylation | Increase lipophilicity, explore steric effects | Improved membrane permeability, potential for enhanced or diminished activity depending on target pocket size |

| N-Arylation | Introduce additional binding motifs (e.g., pi-stacking), modulate electronic properties | Enhanced target affinity and selectivity, potential for altered metabolism |

| N-Benzylation | Introduce a bulky, semi-flexible group | Explore larger binding pockets, potential for improved potency |

This table is generated based on established medicinal chemistry principles and may not represent actual experimental data for this specific compound.

Alterations to the Acyl Linker Chain

The acyl linker, the -CH2- group in the acetamide moiety, can also be a target for structural modification. Altering the length, rigidity, and composition of this linker can impact the orientation of the phenyl-imidazole core relative to the rest of the molecule, which can be crucial for optimal target engagement.

Chain Homologation and Introduction of Rigidity:

Increasing the length of the acyl chain to propionamide or butanamide (homologation) can provide greater conformational flexibility, allowing the pharmacophoric groups to adopt different spatial arrangements. Conversely, introducing rigidity into the linker, for example, by incorporating a cyclopropyl group or a double bond, can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the bioactive one, potentially leading to increased potency and selectivity.

| Modification Strategy | Rationale | Potential Impact on Properties |

| Chain Homologation (e.g., to propionamide) | Increase conformational flexibility, alter distance between key pharmacophores | May allow for better accommodation in the binding site, potential for changes in activity |

| Introduction of a Cyclopropyl Group | Introduce rigidity, explore new chemical space | Restrict conformation, potentially leading to higher affinity and selectivity |

| Incorporation of a Double Bond | Introduce planarity and rigidity | Altered geometry and electronic properties, potential for new interactions with the target |

This table is generated based on established medicinal chemistry principles and may not represent actual experimental data for this specific compound.

Bioisosteric Replacement Approaches in Imidazole-Acetamide Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve a compound's biological and pharmacological characteristics. nih.gov

Strategic Replacement of Heterocyclic Rings

The imidazole and phenyl rings are key structural features of this compound. Replacing these rings with other heterocyclic systems can lead to analogues with improved properties.

Imidazole Ring Bioisosteres:

The imidazole ring can be replaced by other five-membered heterocycles such as thiazole (B1198619), oxadiazole, or triazole. sci-hub.seresearchgate.net These replacements can alter the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the molecule. For example, replacing an imidazole with a 1,2,4-triazole has been shown to be a successful strategy in some cases to improve potency and metabolic stability. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres:

The phenyl ring can be replaced with other aromatic or heteroaromatic rings like pyridine or thiophene. researchgate.netcambridgemedchemconsulting.com A "phenyl-to-pyridine" switch, for instance, can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new interactions with the target and improving solubility. cambridgemedchemconsulting.com Thiophene is another common bioisostere for the phenyl ring and has been successfully used in the design of various bioactive molecules. researchgate.net

| Original Ring | Bioisosteric Replacement | Rationale for Replacement |

| Imidazole | Thiazole | Similar size and electronics, potential for altered metabolic stability and binding interactions. nih.gov |

| Imidazole | 1,2,4-Oxadiazole | Can act as a metabolically stable mimic of an amide or ester, altering hydrogen bonding patterns. sci-hub.se |

| Imidazole | 1,2,3-Triazole | Mimics the steric and electronic properties of imidazole, can improve metabolic stability. unimore.it |

| Phenyl | Pyridine | Introduces a nitrogen atom for potential hydrogen bonding, can improve solubility and alter electronic properties. cambridgemedchemconsulting.com |

| Phenyl | Thiophene | Similar size and aromaticity, can lead to improved metabolic stability and altered binding. researchgate.net |

This table is generated based on established medicinal chemistry principles and may not represent actual experimental data for this specific compound.

Isosteric Replacements of Key Functional Groups

The acetamide functional group is a key site for isosteric replacement to enhance metabolic stability and modulate biological activity.

Amide Bond Isosteres:

The amide bond is susceptible to hydrolysis by proteases in the body. Replacing it with more stable isosteres can improve the pharmacokinetic profile of a drug candidate. Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings such as 1,3,4-oxadiazole and 1H-tetrazole. nih.govdrughunter.comnih.gov

The 1,3,4-oxadiazole ring is a well-established amide isostere that can mimic the hydrogen bonding properties of the amide while being more resistant to metabolic degradation. researchgate.net The tetrazole ring is another important non-classical bioisostere for the amide group, offering a different electronic and steric profile while maintaining the ability to participate in hydrogen bonding. drughunter.comnih.gov

| Original Functional Group | Isosteric Replacement | Rationale for Replacement |

| Acetamide (-NHC(O)CH3) | 1,3,4-Oxadiazole | Increased metabolic stability, mimics hydrogen bonding acceptor properties of the amide carbonyl. researchgate.net |

| Acetamide (-NHC(O)CH3) | 1H-Tetrazole | Non-classical isostere, offers different steric and electronic properties, can act as a hydrogen bond donor and acceptor. drughunter.comnih.gov |

This table is generated based on established medicinal chemistry principles and may not represent actual experimental data for this specific compound.

Synthesis of Hybrid Molecules and Conjugates Incorporating this compound Derivatives

Creating hybrid molecules by covalently linking a derivative of this compound to another bioactive molecule or a carrier moiety is an advanced strategy to develop novel therapeutic agents. This approach can lead to compounds with dual modes of action, improved targeting, or enhanced pharmacokinetic properties.

Peptide and Amino Acid Conjugates:

Conjugating the this compound scaffold to amino acids or peptides can improve solubility, and in some cases, facilitate active transport into cells. The choice of the amino acid or peptide sequence can be tailored to target specific receptors or transporters.

Hybridization with Other Heterocyclic Scaffolds:

The imidazole scaffold is a common feature in many bioactive compounds. researchgate.net Hybridizing the this compound core with other heterocyclic systems known for their biological activities can result in synergistic effects or a broader spectrum of activity. For instance, linking the imidazole derivative to other heterocycles like benzofuran or pyrazole (B372694) could yield novel compounds with unique pharmacological profiles. researchgate.net

| Conjugate/Hybrid Type | Rationale | Potential Advantages |

| Peptide Conjugate | Improve solubility, facilitate targeted delivery | Enhanced bioavailability, reduced off-target effects |

| Amino Acid Conjugate | Modulate physicochemical properties, utilize amino acid transporters | Improved cell permeability, altered metabolic profile |

| Hybrid with another Bioactive Heterocycle | Combine pharmacophores to achieve dual action or synergistic effects | Broader spectrum of activity, potential to overcome drug resistance |

This table is generated based on established medicinal chemistry principles and may not represent actual experimental data for this specific compound.

Structure Activity Relationship Sar Studies and Molecular Recognition of N 5 Phenyl 1h Imidazol 2 Yl Acetamide Analogues

Elucidation of Key Pharmacophoric Features Governing Biological Activities

The fundamental structure of N-(5-phenyl-1H-imidazol-2-yl)acetamide contains several key pharmacophoric features essential for its biological activity. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component found in many biologically active molecules, including histidine and histamine. Its unique structure allows it to participate in various noncovalent interactions such as hydrogen bonding, coordination bonds, and π-π stacking, which are vital for molecular recognition at a receptor site. nih.gov

Impact of Substituents on Molecular Interactions and Biological Responses

Modifications to the core structure of this compound have profound effects on its molecular interactions and subsequent biological activities. SAR studies focus on systematically altering different parts of the molecule to understand their role in target binding and efficacy.

Role of Phenyl and Imidazole Ring Modifications in Target Binding

Alterations to both the phenyl and imidazole rings significantly influence the compound's binding affinity and selectivity. For instance, in a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives, the presence of multiple phenyl groups on the imidazole core was explored for anticancer activity. nih.gov These additional phenyl groups can enhance binding through increased hydrophobic interactions or by orienting the molecule more favorably within the target's binding site.

Furthermore, methylation of the imidazole ring at the N-1 position is a common modification. This substitution can impact the molecule's hydrogen bonding capacity and may also introduce steric effects that influence its conformation and binding. nih.gov Research on related benzimidazole (B57391) structures, where the phenyl and imidazole rings are fused, indicates that N-site alkylation can lead to more potent biological activity compared to analogues with primary or asymmetric substituents. nih.gov

In a study of thiazole (B1198619) analogues, which are structurally similar to imidazoles, the substitution on the phenyl ring at position 4 of the thiazole core was shown to be a key determinant of anticancer activity. researchgate.net This suggests that substituents on the phenyl ring of this compound could similarly modulate activity by altering electronic properties and steric profiles, thereby affecting interactions with target proteins.

Influence of Acetamide (B32628) Linkage Variations on Activity Profiles

The acetamide portion of the molecule is a prime target for modification to fine-tune biological activity. In the development of novel anticancer agents, a series of derivatives were synthesized by replacing the acetyl group with various other moieties, including substituted (benz)azoles and piperazine (B1678402) rings. nih.gov This approach aims to explore new interaction points within the target binding pocket.

The study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives revealed that compounds incorporating benzothiazole and benzimidazole moieties exhibited significant cytotoxicity against cancer cell lines. nih.gov Specifically, derivatives containing 5-fluorobenzothiazole, 5-chlorobenzothiazole, and 5-methylbenzothiazole were identified as the most active compounds in the series, causing DNA fragmentation in HT-29 colon cancer cells. nih.gov This indicates that extending the acetamide linkage with these heterocyclic systems can lead to enhanced anticancer effects.

The table below summarizes the anticancer activity of selected analogues against the HT-29 cell line, illustrating the impact of modifying the acetamide group.

| Compound ID | R Group (Substitution on Acetamide) | Activity (IC₅₀ in µM) against HT-29 |

| 11 | 2-(5-Fluorobenzothiazol-2-yl) | 1.1 |

| 12 | 2-(5-Chlorobenzothiazol-2-yl) | 1.3 |

| 13 | 2-(5-Methylbenzothiazol-2-yl) | 1.8 |

| Reference | Doxorubicin | 2.5 |

| (Data sourced from a study on imidazole derivatives' anticancer activity) nih.gov |

Conformational Analysis and its Relevance to Receptor Recognition

The three-dimensional conformation of this compound analogues is crucial for effective receptor recognition. The relative orientation of the phenyl and imidazole rings, as well as the flexibility of the acetamide linker, dictates how the molecule fits into a binding site. Computational and NMR studies on structurally related compounds, such as pyrazole (B372694) carboxamides, have shown that the energy barrier for the rotation of aryl rings can be significant, potentially leading to the existence of stable atropisomers. nih.gov

Methodological Considerations and Challenges in Robust SAR Establishment

Establishing a robust and reliable SAR requires careful consideration of various methodological factors and overcoming inherent challenges in data interpretation.

Addressing Variability and Discrepancies in Biological Data

A significant challenge in SAR studies is the variability and potential discrepancy in biological data. Results can be influenced by the specific assays used, the experimental conditions, and the cell lines or biological systems being tested. For example, a series of compounds may show high potency in an isolated enzyme assay but poor activity in a cell-based assay due to factors like poor membrane permeability or metabolic instability.

To address this, researchers often employ multiple assays and counter-screens to build a more complete picture of a compound's activity profile. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies are valuable tools for correlating physicochemical properties with biological activity, helping to rationalize the SAR and design more potent analogues. researchgate.net By creating predictive models, QSAR can help to understand the key molecular descriptors that drive activity, providing a more systematic approach than relying solely on individual data points, which can be prone to variability. researchgate.net Consistent and standardized testing protocols are essential for generating high-quality, comparable data needed to establish a truly robust SAR. sapub.org

Importance of Cross-Validation with Independent Assays in

In the development of quantitative structure-activity relationship (QSAR) models for analogues of this compound, ensuring the robustness, reliability, and predictive power of the models is paramount. Cross-validation and validation with independent assays are critical steps in this process, serving to prevent overfitting and to confirm that the model's predictive capabilities are not limited to the training data.

Cross-validation is a statistical method used to assess the performance of a predictive model by partitioning the original sample into a training set to train the model, and a test set to evaluate it. This process is repeated multiple times to ensure that the results are independent of the particular partitioning of the data. In the context of QSAR for this compound analogues, this involves developing a model with a subset of the compounds and then using that model to predict the activity of the remaining compounds.

A common method of cross-validation is the leave-one-out (LOO) method, where one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validation coefficient, q², which is analogous to the coefficient of determination, R², in linear regression. A high q² value (typically > 0.5) is considered indicative of a robust model with good predictive ability.

For instance, in a QSAR study on a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide analogues, a statistically significant 2D-QSAR model was developed with a q² of 0.8130, indicating a high degree of internal predictive power researchgate.net. Another model for the same series yielded a q² of 0.7617 researchgate.net. These values suggest that the models are robust and not the result of chance correlation.

The following table illustrates the type of statistical parameters obtained from QSAR models, highlighting the importance of cross-validation metrics.

| Model Type | r² | q² | F-test | pred_r² |

| 2D-QSAR Model 1 | 0.8901 | 0.8130 | 36.4635 | 0.4229 |

| 2D-QSAR Model 2 | 0.8763 | 0.7617 | 31.8737 | 0.4386 |

| Data derived from a QSAR study on imidazole-(benz)azole and imidazole-piperazine derivatives with anticancer activity. researchgate.net |

While internal cross-validation is a crucial step, it is not sufficient to fully assess the predictive power of a QSAR model. This is where validation with independent assays, also known as external validation, becomes essential. External validation involves using the developed QSAR model to predict the biological activity of a set of new, independently synthesized and tested analogues of this compound that were not used in the model's development.

The predictive performance of the model on this external test set is evaluated by the predictive r², denoted as pred_r². A high pred_r² value (a commonly accepted threshold is > 0.6) indicates that the model has a strong ability to generalize and accurately predict the activity of novel compounds within its applicability domain. In the aforementioned study, the pred_r² values were 0.4229 and 0.4386, which, while showing some predictive capability, are below the more stringent thresholds for a highly predictive model researchgate.net.

The importance of independent assays lies in their ability to provide an unbiased assessment of the model's real-world predictive power. A model that performs well in cross-validation but poorly in external validation is likely overfitted to the training data and will not be useful for guiding the design of new, more potent analogues of this compound. Therefore, the combination of robust internal cross-validation and successful external validation is the gold standard for establishing a reliable and predictive QSAR model. This rigorous validation process ensures that the identified structure-activity relationships are genuine and can be confidently used to guide further drug discovery efforts.

Investigation of Molecular Mechanisms and Biological Targets of N 5 Phenyl 1h Imidazol 2 Yl Acetamide Derivatives

Enzyme Inhibition Studies

The structural motifs present in N-(5-phenyl-1H-imidazol-2-yl)acetamide derivatives, namely the imidazole (B134444) ring, the phenyl group, and the acetamide (B32628) linker, serve as versatile pharmacophores that interact with the active or allosteric sites of various enzymes. The following sections delineate the inhibitory activities of these derivatives against several key enzyme targets.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. It exists in two primary isoforms: COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. semanticscholar.org

Derivatives incorporating the imidazole and acetamide framework have been investigated as selective COX-2 inhibitors. Specifically, studies on [(1,5-disubstituted phenyl-1H-imidazol-2-yl) thio] -N-thiazol-2-yl acetamide derivatives have shown promising activity. galaxypub.coarchivepp.com Molecular docking studies of these compounds reveal that the functional groups, including the imidazole ring nitrogen and the acetamide nitrogen, form key interactions with amino acid residues in the active site of the COX-2 enzyme, such as Trp387 and Ser353. galaxypub.coarchivepp.com This selective interaction is crucial for their anti-inflammatory effects. While many derivatives show potent inhibition against COX-2, their activity against COX-1 is often significantly lower, leading to a high selectivity index (SI), a desirable characteristic for modern anti-inflammatory drug candidates. nih.gov

| Compound Type | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Diphenyl-amino thiazole (B1198619) derivative | COX-2 | 0.09 | 61.66 | nih.gov |

| Benzo[d]thiazole analog | COX-2 | 0.28 - 0.77 | 7.2 - 18.6 | nih.gov |

| 1,2,4-Triazole-3-carboxylate (meta-fluoro derivative) | COX-2 | 0.00712 | Not Reported | nih.gov |

| 1,2,3-Triazole-benzenesulfonamide hybrid (Compound 6b) | COX-2 | 0.04 | 329 | semanticscholar.org |

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. rsc.orgnih.gov This pathway is essential for DNA and RNA synthesis, making IMPDH a significant target for immunosuppressive, antiviral, and antimicrobial agents. rsc.orgnih.gov The structural and kinetic properties of IMPDH can differ between hosts and pathogens, allowing for the development of selective inhibitors.

Research into IMPDH inhibitors has highlighted the importance of benzimidazole (B57391) and benzoxazole (B165842) scaffolds for achieving potent and selective inhibition of pathogenic IMPDH. rsc.org Early screening of small molecules identified these structures as crucial for activity. While specific studies on this compound are limited, the core imidazole structure is a recognized component in compounds targeting IMPDH. For instance, some urea (B33335) analogs incorporating imidazole have been synthesized and tested, showing inhibitory activity in the micromolar range. researchgate.net

| Compound Type | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Urea analog of Imidazole Riboside | IMPDH | 36.07 | Not Reported | researchgate.net |

| N'-Tert-butyl-N-[4-(4-methyl-1,3-oxazol-5-yl)phenyl]oxamide | IMPDH | Not Reported | Not Reported | aatbio.com |

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, representing a key therapeutic strategy for managing type 2 diabetes. nih.gov

The imidazole and benzimidazole scaffolds are well-known pharmacophores in the design of alpha-glucosidase inhibitors. jneonatalsurg.com Numerous studies have demonstrated that derivatives containing these cores exhibit potent inhibitory activity, often significantly exceeding that of the standard drug, acarbose. For example, a complex derivative, 2-(4-((4-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenoxy)methyl)-4,5-dihydro-1,2,3-triazol-1-yl)-N-(5-phenylthiazol-2-yl)acetamide, showed an exceptionally low IC₅₀ value of 6.31 µM. jneonatalsurg.com Other series of benzimidazole derivatives have also shown potent inhibition, with IC₅₀ values ranging from the low micromolar to double-digit micromolar concentrations. jneonatalsurg.com

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole-thiadiazole hybrid | α-Glucosidase | 2.10 ± 0.10 | jneonatalsurg.com |

| Benzimidazole-acetamide derivative | α-Glucosidase | 6.31 ± 0.03 | jneonatalsurg.com |

| Benzimidazolium salt derivative | α-Glucosidase | 15 ± 0.030 | researchgate.net |

| Benzimidazole-benzohydrazide Schiff bases | α-Glucosidase | 8.40 - 179.71 | jneonatalsurg.com |

| Acarbose (Standard) | α-Glucosidase | 750.0 ± 10.0 | jneonatalsurg.com |

Monoamine oxidase B (MAO-B) is an enzyme primarily responsible for the degradation of several key neurotransmitters, including dopamine (B1211576). researchgate.net Inhibitors of MAO-B can increase dopamine levels in the brain and are used in the treatment of Parkinson's disease. nih.gov

The development of MAO-B inhibitors has explored various heterocyclic scaffolds. Studies have identified compounds containing imidazole-related structures as potent inhibitors. For instance, a crystallographic study highlighted a potential inhibition site involving an imidazoline (B1206853) moiety on MAO-B. researchgate.net More directly, a series of biphenyl (B1667301) piperazine (B1678402) derivatives containing a benzimidazole core were synthesized and evaluated, with one compound, 2-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole, emerging as a highly potent inhibitor with an IC₅₀ value of 0.053 µM. nih.gov Other derivatives incorporating N-methyl piperazine on chalcones have also shown good MAO-B inhibitory activity. researchgate.net These findings underscore the potential of designing potent and selective MAO-B inhibitors based on the phenyl-imidazole framework.

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-(Benzyloxy)phenyl derivative | MAO-B | 0.009 | nih.gov |

| Biphenyl piperazine-benzimidazole hybrid | MAO-B | 0.053 | nih.gov |

| Naphthamide-piperazine hybrid (Compound 2g) | MAO-B | 0.519 | researchgate.net |

| Chalcone with N-methyl piperazine (Compound PZ-7) | MAO-B | 2.60 ± 0.22 | researchgate.net |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a crucial role in epigenetic gene regulation. explorationpub.com Dysregulation of HDAC activity is linked to the progression of various cancers, making HDAC inhibitors a promising class of anticancer agents. nih.gov

The design of HDAC inhibitors often involves a scaffold that can interact with the enzyme's catalytic tunnel. explorationpub.com Heterocyclic systems are frequently employed for this purpose. Research on 3-phenyl-1H-pyrazole-5-carboxamide scaffolds, which are structurally analogous to the core of this compound, has led to the identification of potent thiol-based HDAC inhibitors. One such derivative demonstrated an IC₅₀ of 0.08 µM against total HDACs, which was more potent than the approved drug Vorinostat. sci-hub.ru Furthermore, N-(2-aminophenyl)-benzamide derivatives have been investigated as selective inhibitors of Class I HDACs (HDAC1, 2, and 3), with compounds showing inhibitory activity in the nanomolar range. nih.gov

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiol-based 3-phenyl-1H-pyrazole-5-carboxamide | Total HDACs | 0.08 | sci-hub.ru |

| N-(2-aminophenyl)-benzamide derivative (GK444) | HDAC1/2/3 | 0.10 - 0.36 | nih.gov |

| explorationpub.com-Shogaol-pyrazole derivative (5j) | Total HDACs | 51 ± 0.82 | nih.gov |

| Nafamostat | HDACs | 0.36 | researchgate.net |

| Vorinostat (Standard) | Total HDACs | 0.25 | sci-hub.ru |

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation and is often dysregulated in cancer. nih.gov Similarly, p21-activated kinases (PAKs) are involved in multiple signaling pathways that regulate cytoskeletal motility, cell proliferation, and survival. nih.gov

The inhibition of these kinases is an important strategy in cancer therapy. Research has identified compounds containing both azole and acetamide moieties as potent PDK1 inhibitors. A notable example is 2-amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012), a small molecule inhibitor of PDK-1 with an IC₅₀ of 5 µM. nih.gov Another potent PDK1 inhibitor features an imidazole ring, N-[3-[[5-Bromo-4-[[2-(1H-imidazol-4-yl)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide, which exhibits an IC₅₀ of just 6 nM. otavachemicals.com These findings highlight the utility of the phenyl, azole, and amide components in targeting the PDK1 kinase.

While PAKs are also significant therapeutic targets, specific studies detailing the inhibitory activity of this compound derivatives against PAK enzymes are not prominent in the reviewed scientific literature.

| Compound Name/Type | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| OSU-03012 (Pyrazole-acetamide derivative) | PDK1 | 5 µM | nih.gov |

| Imidazole-pyrrolidinecarboxamide derivative | PDK1 | 6 nM | otavachemicals.com |

Other Relevant Enzyme Targets and Kinetic Analysis

Following a comprehensive review of available scientific literature, no specific studies detailing the kinetic analysis or inhibition of other relevant enzyme targets by this compound or its direct derivatives were identified. Research focusing on broader classes of imidazole-containing compounds has explored a variety of enzymatic interactions; however, these findings are not directly applicable to the specified molecule. For instance, studies on different acetamide-sulfonamide scaffolds have investigated their urease inhibition properties, and research into phenyl imidazole carboxamides has detailed their structure-activity relationship against enzymes in Leishmania donovani. However, kinetic data and specific enzyme targets for this compound remain uncharacterized in the public domain.

Receptor Binding and Modulation Assays

P2X7 Receptor Antagonism

There is no direct evidence in the reviewed literature to suggest that this compound or its derivatives act as antagonists for the P2X7 receptor. The field of P2X7 receptor modulation is an active area of research, with numerous compounds being investigated for their therapeutic potential in inflammatory conditions. While various heterocyclic compounds are explored for P2X7 antagonism, specific binding data or functional assays for this compound are not available.

Gamma-Aminobutyric Acid (GABA) Receptor Interactions

Specific studies on the interaction between this compound and GABA receptors have not been identified. The broader family of imidazole derivatives has been a source of compounds that interact with GABA receptors, often exhibiting modulatory effects. However, without direct experimental data, it is not possible to ascertain whether this compound shares these properties.

Bombesin Receptor Subtype-3 (BRS-3) Agonism/Antagonism

There is no published research indicating that this compound or its derivatives have been evaluated for agonist or antagonist activity at the Bombesin Receptor Subtype-3 (BRS-3). The development of BRS-3 ligands is an area of interest for metabolic diseases, but the existing literature focuses on other distinct chemical scaffolds.

General Receptor Interaction Studies for Target Identification

No general receptor profiling or target identification studies for this compound have been published. Such studies are crucial for understanding the polypharmacology of a compound and for identifying its primary biological targets and potential off-target effects. The absence of this data means the broader receptor interaction profile of this specific compound is currently unknown.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular pathways by this compound is not available in the current body of scientific literature. While some imidazole-based compounds have been shown to induce cellular effects such as apoptosis through caspase pathways in cancer cell lines, these findings are related to structurally different molecules. Therefore, the impact of this compound on cellular signaling remains to be investigated.

Inhibition of DNA Synthesis

The ability of a compound to interfere with DNA synthesis is a crucial mechanism for many anticancer agents. However, studies on certain 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives have indicated that their inhibitory activity on DNA synthesis is relatively poor. This suggests that direct inhibition of DNA replication may not be the primary mechanism through which all derivatives of this class exert their cytotoxic effects.

Induction of Apoptosis Pathways

A more prominent mechanism of action for this class of compounds appears to be the induction of apoptosis, or programmed cell death. Research on novel imidazole derivatives has shown a significant ability to trigger apoptotic pathways. For instance, certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been demonstrated to induce apoptosis in cancer cells by modulating key proteins in the mitochondrial apoptotic pathway. nih.gov

One highly active derivative, compound 4f, was found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. Correspondingly, the expression of Caspase-3, an executioner caspase, was also found to be elevated following treatment with the imidazole derivative, confirming the activation of the apoptotic cascade. nih.gov

| Protein Target | Effect of Imidazole Derivative (4f) | Role in Apoptosis |

|---|---|---|

| Bcl-2 | Decreased Expression | Anti-apoptotic (Inhibits apoptosis) |

| Bax | Increased Expression | Pro-apoptotic (Promotes apoptosis) |

| Caspase-3 | Increased Expression | Executioner caspase (Induces cell death) |

These findings collectively indicate that this compound derivatives can effectively trigger the intrinsic pathway of apoptosis, making it a key mechanism for their anticancer activity. nih.gov

Kinase Downregulation and Phosphorylation Effects (e.g., ERK1/2, GSK-3α/β, HSP27, STAT2, AMPKα1)

The effect of this compound derivatives on specific kinase pathways, including the downregulation and phosphorylation of kinases such as ERK1/2, GSK-3α/β, HSP27, STAT2, and AMPKα1, is a critical area of investigation. However, detailed studies elucidating the direct modulatory effects of this specific class of compounds on these particular kinases are not extensively covered in the currently available literature. While related heterocyclic compounds have been studied as kinase inhibitors, specific data for the this compound scaffold remains to be fully characterized.

Cell Cycle Perturbation Mechanisms

Interference with the cell cycle is a hallmark of many effective anticancer agents. While direct studies on this compound are limited, research on structurally related heterocyclic acetamide derivatives provides insight into potential mechanisms. For example, certain acetamide derivatives containing a pyrazole (B372694) ring have been shown to block cell cycle progression in the G2/M phase. nih.gov Other related compounds have demonstrated the ability to induce cell cycle arrest in the S phase. mdpi.com These findings suggest that derivatives of the this compound scaffold may also exert their antiproliferative effects by causing disruptions in cell cycle checkpoints, leading to a halt in cell division and proliferation. nih.govmdpi.com

Detailed Molecular Interaction Analysis in Biological Systems

The biological activity of this compound derivatives is fundamentally governed by their interactions with target macromolecules. The specific orientation and binding affinity of these ligands within the active sites of proteins are dictated by a network of non-covalent forces.

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are crucial for the specificity and stability of ligand-target interactions. The this compound structure contains several functional groups capable of acting as hydrogen bond donors and acceptors. The nitrogen atoms within the imidazole ring are known to participate as hydrogen bond acceptors in N-H···N interactions. nih.gov The N-H group of the acetamide linker can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor. nih.gov

These groups can form robust hydrogen bonding networks with amino acid residues in a protein's binding pocket, such as the side chains of serine, threonine, glutamine, and asparagine. ijper.org Quantum chemical calculations on model compounds involving imidazole and N-methylacetamide have shown that N-H···N hydrogen bonds can have interaction energies ranging from -5.0 to -6.78 kcal/mol, indicating a significant contribution to binding affinity. nih.gov

Hydrophobic and Electrostatic Interactions in Binding Sites

The binding affinity and specificity of this compound derivatives to their biological targets are critically governed by a combination of hydrophobic and electrostatic interactions within the binding site. Molecular docking studies and structure-activity relationship (SAR) analyses have elucidated the precise nature of these non-covalent forces, highlighting the roles of the core scaffold and its various substituents in optimizing target engagement.

Hydrophobic Interactions

Hydrophobic interactions are a driving force for the binding of many imidazole-based ligands, primarily involving the phenyl ring and other lipophilic moieties. These interactions contribute significantly to the stability of the ligand-protein complex.

The aromatic phenyl ring of the core structure frequently engages in various hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These can include:

Pi-Alkyl Interactions: Occur between the pi-system of the phenyl ring and alkyl side chains of amino acids such as valine, alanine, and leucine.

Pi-Sigma Interactions: An interaction between a C-H bond and a pi-system.

Alkyl Interactions: Involve hydrophobic contact between alkyl substituents on the ligand and alkyl side chains of amino acids. rjptonline.org

Pi-Pi Stacking: These interactions happen between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, facilitating stable binding through the overlap of pi-electron clouds. nih.gov

In studies of related acetamide derivatives targeting the main protease (Mpro) of SARS-CoV-2, hydrophobic interactions were observed with residues such as THR26, HIS41, GLY143, CYS145, and MET165. nih.gov Specifically, pi-alkyl interactions were noted with CYS145 and MET165 residues. nih.gov Similarly, when targeting DNA, hydrophobic interactions play a crucial role in the binding process. nih.gov The introduction of lipophilic moieties, such as a chlorophenyl group, has been shown to result in potent anticancer activity, underscoring the importance of these interactions. nih.gov

| Derivative Type | Biological Target | Interacting Ligand Moiety | Interacting Residue(s) | Interaction Type | Reference |

|---|---|---|---|---|---|

| Carbazole-Acetamide | SARS-CoV-2 Mpro | Aromatic Ring | CYS145, MET165 | Pi-Alkyl | nih.gov |

| Carbazole-Acetamide | SARS-CoV-2 Mpro | General Structure | THR26, HIS41, GLY143 | Hydrophobic | nih.gov |

| Imidazolone | EGFR | Aromatic Rings | Phenylalanine | π–π Stacking | nih.gov |

| Imidazolium-based Phenylacetamide | DNA | General Structure | DNA Minor Groove | Hydrophobic | nih.gov |

Electrostatic Interactions

Electrostatic interactions, including hydrogen bonds and salt bridges, are fundamental for orienting the ligand correctly within the binding site and contributing to high binding affinity. The imidazole and acetamide moieties are key players in forming these connections.

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the carbonyl oxygen and N-H group of the acetamide linker are potent hydrogen bond donors and acceptors. Molecular docking studies on carbazole-acetamide derivatives targeting SARS-CoV-2 Mpro revealed the formation of crucial hydrogen bonds. For instance, the carbonyl group of the amino acid HIS41 can form a hydrogen bond with the nitrogen of a triazole ring (a common bioisostere for imidazole), while the aliphatic -NH group of the ligand can form a hydrogen bond with the carbonyl group of THR26. nih.gov

Pi-Donor Hydrogen Bonds: This is a weaker form of hydrogen bond where an aromatic ring acts as the hydrogen bond acceptor. An interaction of this type was observed between the aromatic ring of a carbazole (B46965) derivative and the residue THR26. nih.gov

Salt Bridge Interactions: These are strong electrostatic interactions between positively and negatively charged groups. They can significantly enhance binding affinity and ensure a robust attachment between the ligand and the protein. nih.gov

The number and geometry of these electrostatic interactions can be influenced by the specific substitutions on the this compound scaffold. Studies on imidazolium-based ionic liquids with phenylacetamide tethers binding to DNA showed that structural differences led to variations in the number of hydrogen bonds formed, ranging from one to three, which directly impacted the binding mechanism. nih.gov

| Derivative Type | Biological Target | Ligand Group | Interacting Residue | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|---|---|---|

| Carbazole-Acetamide | SARS-CoV-2 Mpro | -N of triazole ring | Carbonyl of HIS41 | Hydrogen Bond | 2.15 | nih.gov |

| Carbazole-Acetamide | SARS-CoV-2 Mpro | Aliphatic -NH | Carbonyl of THR26 | Hydrogen Bond | 2.07 | nih.gov |

| Carbazole-Acetamide | SARS-CoV-2 Mpro | Aromatic Ring | THR26 | Pi-Donor Hydrogen Bond | 3.12 | nih.gov |

| Imidazolone | Not Specified | Charged Groups | Charged Groups | Salt Bridge | N/A | nih.gov |

| Imidazolium-based Phenylacetamide | DNA | Various | DNA bases/phosphate | Hydrogen Bond | N/A | nih.gov |

Computational Chemistry and in Silico Modeling for N 5 Phenyl 1h Imidazol 2 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Specific studies predicting the binding modes and affinities of N-(5-phenyl-1H-imidazol-2-yl)acetamide with biological targets are not available in the current body of scientific literature. While research on other imidazole-containing compounds exists, this data cannot be extrapolated to the specific subject of this article.

There is no available research that identifies the key amino acid residues involved in the binding interactions of this compound within a protein's active site.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published that analyze the conformational dynamics and stability of a complex between this compound and a protein target.

Data from RMSD and RMSF analyses, which would provide insights into the stability of the ligand-protein complex and the flexibility of amino acid residues, are not available for this compound.

Information regarding the Solvent Accessible Surface Area and hydrogen bonding patterns for this compound within a biological target is currently absent from published research.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. For this compound and its analogs, these calculations provide a fundamental understanding of their intrinsic properties at the molecular level.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Phenyl-1H-Imidazole | - | - | 2.22 |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 |

Prediction of Electronic Properties and Reactivity

Quantum chemical calculations can predict a range of global reactivity descriptors that provide a quantitative measure of a molecule's electronic properties and reactivity. These descriptors are calculated from the energies of the HOMO and LUMO and include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω).

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a stable system.

Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Theoretical studies on various benzimidazole (B57391) derivatives have demonstrated the utility of these descriptors. dergipark.org.tr For example, in a study of two benzimidazole derivatives, it was found that the presence of electron-withdrawing groups like bromine increased electronegativity. dergipark.org.tr Another study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles highlighted that the derivative with the smallest energy gap was the softest and most reactive. nih.gov

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| Electronegativity (χ) | Ability to attract electrons | Higher χ indicates a better electron acceptor. |

| Chemical Potential (μ) | Escaping tendency of electrons | Higher μ indicates greater reactivity. |

| Hardness (η) | Resistance to charge transfer | Higher η indicates lower reactivity and higher stability. |

| Softness (S) | Reciprocal of hardness | Higher S indicates higher reactivity. |

| Electrophilicity (ω) | Energy lowering upon electron acceptance | Higher ω indicates a better electrophile. |

Dipole Moment and Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgresearchgate.netresearchgate.net They are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

A study on 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone revealed that the nitrogen atom of the imidazole (B134444) ring is the main negative center, indicating it as a primary site for electrophilic attack. orientjchem.org The hydrogen atoms bonded to nitrogen atoms showed the lowest electron density, making them potential sites for nucleophilic interactions. orientjchem.org For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetamide (B32628) group and the nitrogen atoms of the imidazole ring, while the hydrogen atoms of the N-H groups would exhibit positive potential.

Homology Modeling for Protein Structure Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). nih.gov This method is particularly useful when the crystal structure of the target protein is not available, which is often the case for novel drug targets. nih.govresearchgate.net

In the context of this compound research, homology modeling can be employed to build a 3D model of its potential protein target. aujmsr.com For instance, if this compound is hypothesized to inhibit a specific enzyme for which no experimental structure exists, a homology model of that enzyme can be generated using the known structure of a related enzyme as a template. nih.govresearchgate.net The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov The modeled protein structure can then be used for subsequent computational studies, such as molecular docking, to predict the binding mode of this compound and guide the design of more potent inhibitors. nih.gov A notable example is the use of homology modeling to construct the 3D structure of the Imidazole Glycerophosphate Dehydratase (IGPD) protein from Staphylococcus xylosus to aid in the discovery of novel inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com By identifying the physicochemical properties, or "descriptors," that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. rjptonline.orgnih.govresearchgate.net

A QSAR study on a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, which are structurally similar to this compound, revealed the importance of several descriptors in determining their cytotoxicity. nih.gov The study utilized electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity and STERIMOL) parameters. nih.gov The final QSAR model indicated that:

The presence of electron-withdrawing substituents at the para position of the 1-phenylamino fragment was unfavorable for cytotoxicity. nih.gov

Increased lipophilicity of substituents at the meta position of the 5-phenyl ring enhanced cytotoxicity. nih.gov

The presence of a hydrogen bond donor group at the meta position of the 5-phenyl ring reduced cytotoxicity. nih.gov

This type of analysis for a series of this compound derivatives could provide crucial insights into the structural requirements for a desired biological activity and guide further synthetic efforts.

Virtual Screening and Rational Lead Optimization through Computational Methods

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov

Once a "hit" compound like this compound is identified, computational methods play a vital role in its optimization into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net This process, known as rational lead optimization, often involves a combination of techniques:

Structure-Based Drug Design: If the 3D structure of the target protein is known (either from experimental methods or homology modeling), molecular docking can be used to predict the binding pose of the hit compound within the active site. This information can then be used to design modifications to the compound that enhance its interactions with the target.

Ligand-Based Drug Design: When the structure of the target is unknown, methods like pharmacophore modeling and 3D-QSAR can be used. These approaches are based on the principle that a set of active compounds share common structural features (a pharmacophore) that are responsible for their biological activity.

Collaborative virtual screening efforts have proven successful in elaborating hit series for diseases like visceral leishmaniasis, starting from an initial imidazo[1,2-a]pyridine (B132010) hit. nih.gov Such campaigns often involve multiple rounds of in silico screening and experimental validation to progressively refine the chemical scaffold and improve the desired biological activity. nih.gov

The search yielded information for a variety of structurally related compounds, including other substituted imidazoles, benzimidazoles, and various acetamide derivatives. However, in keeping with the strict requirement to focus solely on this compound, data from these analogous compounds cannot be used to populate the specified sections on its detailed spectroscopic and analytical characterization.

To generate the requested scientifically accurate content covering ¹H NMR, ¹³C NMR, 2D NMR, IR Spectroscopy, Mass Spectrometry, and High-Resolution Mass Spectrometry, access to published experimental data from the synthesis and characterization of this compound is essential. Without these primary sources, any attempt to provide the required data tables and detailed analysis would be speculative and would not meet the standard of scientific accuracy.

Therefore, the article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time due to the absence of the necessary source data in the available scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques for N 5 Phenyl 1h Imidazol 2 Yl Acetamide and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner.

For a compound like N-(5-phenyl-1H-imidazol-2-yl)acetamide, the resulting mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Amide Bond Cleavage: A common fragmentation for amides is the cleavage of the N-CO bond. nih.gov This would result in the formation of an acylium cation.

Loss of Acetyl Group: Cleavage of the bond between the imidazole (B134444) ring and the nitrogen of the acetamide (B32628) group could lead to the loss of the entire acetamide moiety or parts of it.

Imidazole Ring Fragmentation: The imidazole ring itself can undergo cleavage, often involving the loss of small neutral molecules like HCN. nih.govnih.gov

Phenyl Group Fragmentation: The phenyl substituent can lead to characteristic aromatic fragments.

Interactive Table: Predicted Major EI-MS Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 201 | [C₁₁H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₉N₃]⁺ | Loss of acetyl radical (•COCH₃) |

| 158 | [C₁₀H₈N₂]⁺ | Loss of acetamide (NH₂COCH₃) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. The technique requires a high-quality single crystal of the compound, which is irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision.

For this compound, an SCXRD analysis would reveal the planarity of the imidazole ring, the conformation of the acetamide substituent relative to the ring, and the dihedral angle between the phenyl and imidazole rings. researchgate.net Furthermore, it would elucidate the network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking, that stabilize the crystal lattice. nih.govmdpi.comnih.gov This information is crucial for understanding the compound's solid-state properties.

While the specific crystal structure of the title compound is not detailed in the provided search results, data from analogous imidazole and acetamide derivatives can serve as a reference. nih.govmdpi.comnajah.edueurjchem.com

Interactive Table: Representative Crystallographic Data for a Phenyl-Imidazole Derivative

| Parameter | Example Value | Description |

| Chemical Formula | C₁₅H₁₂N₆ | Example formula for a related compound mdpi.com |

| Molecular Weight | 276.31 g/mol | Mass of one mole of the substance mdpi.com |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. mdpi.com |

| Space Group | P2₁/n | Defines the symmetry elements of the unit cell. mdpi.com |

| a (Å) | 15.673(3) | Unit cell dimension mdpi.com |

| b (Å) | 4.7447(8) | Unit cell dimension mdpi.com |

| c (Å) | 17.615(3) | Unit cell dimension mdpi.com |

| β (°) | 99.067(17) | Unit cell angle mdpi.com |

| Volume (ų) | 1293.6(4) | Volume of the unit cell mdpi.com |

| Z | 4 | Number of molecules in the unit cell mdpi.com |

| R-factor | 0.102 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. mdpi.com |

Obtaining single crystals suitable for SCXRD can be a significant bottleneck, particularly for small organic molecules. soton.ac.uk Imidazole derivatives can sometimes present crystallization challenges. google.com Several strategies can be employed to overcome these difficulties:

Solvent Screening: Systematically testing a wide range of solvents with varying polarities and properties is the most common approach. Slow evaporation, vapor diffusion, and liquid-liquid diffusion are standard techniques used with different solvent systems. soton.ac.uk

Controlled Cooling: Slowly cooling a saturated solution can promote the growth of large, well-ordered crystals. soton.ac.uk

Microseeding: Introducing a tiny seed crystal into a saturated solution can nucleate crystal growth, often leading to higher quality crystals. numberanalytics.com

Crystallization in Gels: Using a gel matrix can slow down diffusion and convection, promoting more orderly crystal growth for molecules that are otherwise difficult to crystallize. numberanalytics.com

High-Throughput Methods: Techniques like microbatch under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for the rapid screening of a multitude of crystallization conditions. soton.ac.uk

Advanced Binding and Interaction Characterization Techniques

Understanding how a molecule like this compound interacts with biological targets is crucial. Techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provide detailed thermodynamic and kinetic information about these binding events.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govreactionbiology.com This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing key parameters without the need for labeling. wikipedia.orgnih.gov

In a typical ITC experiment, a solution of the ligand (e.g., an this compound derivative) is titrated into a solution containing the target macromolecule (e.g., a protein) at a constant temperature. reactionbiology.com The instrument measures the minute heat changes that occur upon binding. tainstruments.com Analysis of the resulting data provides:

Binding Affinity (Kₐ) or Dissociation Constant (K₋): Quantifies the strength of the interaction.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, providing insight into the types of forces driving the interaction (e.g., hydrogen bonding). nih.gov

Stoichiometry (n): The ratio of ligand to protein in the complex.

Entropy Change (ΔS): Calculated from the other parameters, it reflects the change in disorder of the system upon binding.

This complete thermodynamic profile is invaluable for understanding the molecular driving forces of the interaction and for guiding lead optimization in drug discovery. nih.govtainstruments.com

Interactive Table: Illustrative Thermodynamic Parameters from an ITC Experiment

| Parameter | Symbol | Example Value | Description |

| Stoichiometry | n | 1.05 ± 0.05 | Molar ratio of ligand to protein in the formed complex. |

| Association Constant | Kₐ | 2.5 x 10⁶ M⁻¹ | Measure of the binding strength. |

| Dissociation Constant | K₋ | 400 nM | The concentration of ligand at which half the protein binding sites are occupied. |

| Enthalpy Change | ΔH | -15.5 kcal/mol | Heat released (exothermic) or absorbed (endothermic) upon binding. nih.gov |

| Entropy Change | TΔS | -6.5 kcal/mol | The change in the system's disorder multiplied by temperature. |

| Gibbs Free Energy | ΔG | -9.0 kcal/mol | Overall measure of the spontaneity of the binding reaction. |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comnih.govnih.gov It is particularly powerful for determining the kinetics of binding, i.e., the rates at which a complex forms and dissociates. rsc.org

In an SPR experiment, one of the binding partners (typically the larger molecule, like a protein) is immobilized on the surface of a sensor chip. springernature.comreichertspr.com A solution containing the other partner (the analyte, e.g., this compound) is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram. youtube.com

The sensorgram provides direct information on:

Association Rate Constant (kₐ or kₒₙ): The rate at which the ligand-protein complex is formed.

Dissociation Rate Constant (k₋ or kₒff): The rate at which the complex breaks apart. nih.govnih.gov

Equilibrium Dissociation Constant (K₋): Calculated as the ratio kₒff/kₒₙ, it provides a measure of binding affinity that can be compared with ITC data. mdpi.com

This kinetic information is highly complementary to the thermodynamic data from ITC and is critical for understanding the dynamic behavior of a drug-target interaction. nih.govmdpi.com

Interactive Table: Representative Kinetic Data from an SPR Experiment

| Parameter | Symbol | Example Value | Unit | Description |

| Association Rate | kₐ (kₒₙ) | 1.2 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation. |

| Dissociation Rate | k₋ (kₒff) | 4.8 x 10⁻³ | s⁻¹ | Rate of complex decay. |

| Dissociation Constant | K₋ | 40 | nM | Affinity derived from kinetic rates (kₒff/kₒₙ). |

Chromatographic Techniques for Purity Assessment and Separation of this compound and its Derivatives

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives, serving the dual purpose of monitoring reaction progress and ensuring the purity of the final compounds. Thin-Layer Chromatography (TLC) is a fundamental and widely used method for the rapid, qualitative assessment of sample purity and for optimizing solvent systems for large-scale separation.

In the synthesis of imidazole and benzimidazole (B57391) derivatives, which share a common heterocyclic core with this compound, TLC is routinely employed to track the conversion of reactants to products. The progress of such reactions can be visualized on TLC plates, often coated with silica (B1680970) gel, under UV light. For compounds that are not UV-active, visualization can be achieved by staining with reagents like a p-anisaldehyde/H2SO4 solution followed by heating.

For the purification of this compound and its analogues, column chromatography is the standard technique. This method utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable mobile phase. The selection of an appropriate eluent system is critical for achieving effective separation of the target compound from impurities and unreacted starting materials. The polarity of the solvent mixture is often varied to control the elution of compounds based on their affinity for the stationary phase.

While specific experimental data for the chromatographic separation of this compound is not extensively detailed in publicly available literature, general principles and solvent systems used for structurally related imidazole derivatives can be applied. Common mobile phases for both TLC and column chromatography of imidazole-based compounds include mixtures of a non-polar solvent like n-hexane or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents is adjusted to achieve optimal separation. For instance, a common starting point for TLC analysis might be a 3:5 mixture of ethyl acetate and n-hexane. Based on the resulting separation, the solvent system for column chromatography can be optimized, for example, to a 1:1 or 1:9 ratio of the same solvents to effectively isolate the desired product.

The following table provides an illustrative example of TLC data for a hypothetical separation of this compound from its starting materials, based on typical chromatographic behavior of similar compounds.

| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Rf Value |

| 2-Amino-5-phenyl-1H-imidazole | 1:1 | 0.25 |

| Acetic Anhydride | 1:1 | 0.80 |

| This compound | 1:1 | 0.50 |

Table 1: Illustrative TLC Data for the Synthesis of this compound.